molecular formula C15H15N3OS B6120283 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B6120283
M. Wt: 285.4 g/mol
InChI Key: MHFLODSRWHIIJT-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide is a heterocyclic compound featuring a thiazole ring fused with an indole-carboxamide scaffold. The thiazole moiety is substituted with two methyl groups at positions 4 and 5, while the indole system contains a methyl group at the 1-position and a carboxamide group at the 4-position. Its synthesis likely involves condensation reactions between substituted thiazole precursors and indole derivatives, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-10(2)20-15(16-9)17-14(19)12-5-4-6-13-11(12)7-8-18(13)3/h4-8H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFLODSRWHIIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide typically involves the condensation of a thiazole derivative with an indole derivative. One common method involves the reaction of 4,5-dimethylthiazole-2-amine with 1-methylindole-4-carboxylic acid under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole ring can bind to various biological targets, influencing cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

The compound’s thiazole ring differentiates it from thiadiazole-based analogues, such as methazolamide metabolites (e.g., N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) .

Indole-Carboxamide vs. Triazole Hybrids

Compounds like 2-methyl-3-[4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indole (from ) share the indole core but incorporate triazole rings instead of thiazoles . Triazoles are more polar due to additional nitrogen atoms, which may enhance solubility but reduce bioavailability. The carboxamide group at the indole’s 4-position in the target compound could provide stronger hydrogen-bonding interactions compared to mercapto or arylideneamino substituents in triazole derivatives .

Metabolic Stability Considerations

Thiazoles generally exhibit different metabolic pathways compared to thiadiazoles. This contrasts with unsubstituted thiazoles or thiadiazoles, which are more prone to enzymatic degradation .

Research Tools and Validation

Crystallographic software such as SHELXL () and ORTEP-3 () are critical for resolving the compound’s 3D structure, particularly the Z-configuration of the thiazole-ylidene group . Computational modeling could further predict binding affinities to biological targets, leveraging data from similar indole-thiazole hybrids .

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